(R)-1-Hydroxy-1-phenylacetone
(R)-1-Hydroxy-1-phenylacetone
(R)-phenylacetylcarbinol is a 1-hydroxy-1-phenylpropan-2-one that has (R)-configuration. It is used as a precursor for the production of ephedrine and pseudoephedrine. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S)-phenylacetylcarbinol.
Brand Name:
Vulcanchem
CAS No.:
1798-60-3
VCID:
VC20857438
InChI:
InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1
SMILES:
CC(=O)C(C1=CC=CC=C1)O
Molecular Formula:
C9H10O2
Molecular Weight:
150.17 g/mol
(R)-1-Hydroxy-1-phenylacetone
CAS No.: 1798-60-3
Cat. No.: VC20857438
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-phenylacetylcarbinol is a 1-hydroxy-1-phenylpropan-2-one that has (R)-configuration. It is used as a precursor for the production of ephedrine and pseudoephedrine. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S)-phenylacetylcarbinol. |
|---|---|
| CAS No. | 1798-60-3 |
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | (1R)-1-hydroxy-1-phenylpropan-2-one |
| Standard InChI | InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1 |
| Standard InChI Key | ZBFFNPODXBJBPW-VIFPVBQESA-N |
| Isomeric SMILES | CC(=O)[C@@H](C1=CC=CC=C1)O |
| SMILES | CC(=O)C(C1=CC=CC=C1)O |
| Canonical SMILES | CC(=O)C(C1=CC=CC=C1)O |
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